Tricyclo[4.2.2.02,5]deca-7,9-diene
Description
Properties
CAS No. |
37707-19-0 |
|---|---|
Molecular Formula |
C10H12 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
tricyclo[4.2.2.01,6]deca-7,9-diene |
InChI |
InChI=1S/C10H12/c1-2-4-10-7-5-9(10,3-1)6-8-10/h5-8H,1-4H2 |
InChI Key |
ZJUKRBUQLPNVRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC23C=CC2(C1)C=C3 |
Origin of Product |
United States |
Synthetic Methodologies for Tricyclo 4.2.2.02,5 Deca 7,9 Diene and Derivatives
Cycloaddition Reactions in Tricyclo[4.2.2.02,5]deca-7,9-diene Synthesis
Cycloaddition reactions are the cornerstone for constructing the this compound framework. These methods, particularly those involving electrocyclization and Diels-Alder reactions, offer efficient access to the core structure.
One-Pot Electrocyclization and Diels-Alder Cycloaddition Approaches
A prevalent and straightforward method for synthesizing the this compound skeleton involves a one-pot reaction combining a 6-π electrocyclization and a [4+2] Diels-Alder cycloaddition. chemrxiv.org This approach provides a direct route to this class of thermally stable cyclobutenes. chemrxiv.org
The reaction between 1,3,5,7-cyclooctatetraene (COT) and various dienophiles is a primary method for producing this compound derivatives. chemrxiv.orgresearchgate.net At elevated temperatures, COT undergoes a valence isomerization to form bicyclo[4.2.0]octa-2,4,7-triene (BOT). researchgate.net This isomer contains a cisoid arrangement of conjugated double bonds, making it an ideal diene for the Diels-Alder reaction. researchgate.netsigmaaldrich.com The subsequent [4+2] cycloaddition with a suitable dienophile yields the desired this compound structure. researchgate.net The reactivity of the dienophile plays a crucial role, with those having less electron-saturated and less sterically hindered double bonds showing greater activity in the reaction with COT. researchgate.net
A notable challenge in this synthesis is the potential for simultaneous dimerization of COT. researchgate.net Despite this, the simplicity and accessibility of the starting materials make this a widely used method. researchgate.netresearchgate.net
Table 1: Examples of Dienophiles in Reactions with COT
| Dienophile | Resulting Product Type | Reference |
|---|---|---|
| Maleic anhydride (B1165640) | This compound derivatives | researchgate.net |
| Acetylene derivatives | Tricyclo[4.2.2.02,5]deca-3,7,9-trienes (TDT) | researchgate.net |
Transition Metal-Catalyzed Cycloaddition Reactions
Transition metal catalysis offers alternative and often more selective pathways to this compound and its analogs. Cobalt-based catalysts have proven particularly effective in these transformations.
A novel approach to synthesizing substituted tricyclo[4.2.2.02,5]dec-7-enes involves the Co(I)-catalyzed [4π + 2π] cycloaddition of 1,2-dienes (allenes) to 1,3,5-cyclooctatriene (B161208) (COT). mdpi.comresearchgate.netsciforum.net This reaction, facilitated by a three-component catalytic system of Co(acac)₂(dppe)/Zn/ZnI₂, provides high yields of the tricyclic adducts, typically between 74% and 80%. mdpi.com This method represents a significant advancement as it allows for the introduction of substituents onto the tricyclic framework through the use of monosubstituted and disubstituted 1,2-dienes. mdpi.comresearchgate.net
In a related strategy, cobalt catalysis has been successfully employed for the [4π + 2π] cycloaddition of 1,3-diynes with 1,3,5-cyclooctatriene. acs.org This reaction, also utilizing a Co(acac)₂/dppe/Zn/ZnI₂ catalytic system, leads to the selective formation of this compound derivatives in good yields, ranging from 72% to 85%. acs.org This method provides a direct route to previously hard-to-reach tricyclic dienes. mdpi.com
Specific Derivatization Strategies for this compound Systems
The this compound core, once synthesized, can be further functionalized to create a variety of derivatives with tailored properties. These derivatization strategies often target the double bonds within the molecule.
One common strategy involves the use of the Diels-Alder adduct of COT and maleic anhydride as a starting point. researchgate.net This adduct can be converted into a range of derivatives, including dicarboxylic acids and bis(trimethylsiloxy) compounds. researchgate.net Another approach involves the synthesis of silicon-containing derivatives, which have been explored for their potential in metathesis polymerization. researchgate.net For instance, 7,8-bis-(((tert-butyldimethylsilyl)oxy)methyl)tricyclo[4.2.2.02,5]deca-3,9-diene has been synthesized through the reaction of tert-butyldimethylchlorosilane with the corresponding diol. researchgate.net
Furthermore, the double bond within the strained cyclobutene (B1205218) ring of the this compound system is highly reactive and can be selectively targeted. For example, diallyl derivatives can be prepared and subsequently undergo ring-closing metathesis to form more complex polycyclic structures, such as propellanes. researchgate.net This highlights the versatility of the this compound skeleton as a scaffold for advanced organic synthesis.
Electrolytic Decarboxylation Approaches
Electrolytic decarboxylation has been demonstrated as a viable method for synthesizing specific derivatives of the tricyclo[4.2.2.02,5]decane framework. This electrochemical approach is particularly effective for converting vicinal dicarboxylic acids or their anhydrides into new olefinic structures.
A notable application of this technique is the synthesis of tricyclo[4.2.2.02,5]deca-3,7,9-triene. Research has shown that the electrolytic decarboxylation of tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylic anhydride is a suitable pathway to produce this triene. researchgate.netresearchgate.net This resulting compound, along with its precursor, serves as a monomer for metathesis polymerization, which can ultimately be transformed into polyacetylene. researchgate.net The process involves the removal of carboxyl groups as carbon dioxide to generate a new double bond within the molecule's framework.
Preparation of Functionalized Monomers for Polymerization
The synthesis of these monomers typically begins with the Diels-Alder reaction between cyclooctatetraene (B1213319) (COT) and a suitable dienophile to form the basic TDD skeleton. researchgate.net This framework can then be functionalized with various groups to tune the properties of the final polymer.
Key research findings on functionalized TDD monomers are summarized below:
| Functional Group | Catalyst(s) Used | Key Findings |
| Cyclic Anhydride | Molybdenum and Ruthenium complexes | The polymerization proceeds in a well-controlled, living manner, particularly with the Cl2Ru(CHPh)(PCy3)2 catalyst. The main polymer chain exhibits approximately 75% cis stereochemistry. capes.gov.brresearchgate.net |
| N-alkyl/N-phenyl Succinimides | Molybdenum and Ruthenium complexes | The rate of polymerization is influenced by electronic effects within the succinimide (B58015) moiety. The resulting polymers show good thermal stability (Td between 304°C and 344°C). capes.gov.br |
| Ester Groups | First- and Third-Generation Grubbs Catalysts | The polymerization of ester-functionalized TDD monomers proceeds in a living fashion. rsc.org The resulting amorphous polymers exhibit high glass transition temperatures. rsc.org |
These functionalized monomers undergo living polymerization, which allows for the precise control of polymer molecular weight and the creation of well-defined structures like block copolymers and star polymers. researchgate.netacs.org Upon hydrogenation, the thermal stability of these polymers can be significantly increased. capes.gov.br
Synthesis of Silicon-Substituted Tricyclo[4.2.2.02,5]deca-3,9-dienes and Tricyclo[4.2.2.02,5]deca-3,7,9-trienes
The introduction of silicon-containing moieties into the tricyclo[4.2.2.02,5]decane system represents an important area of monomer development, although it has been explored less extensively than other functionalizations. researchgate.net These silicon-substituted monomers are of interest for their potential in ROMP to create polymers with unique properties. researchgate.net
The synthesis of these monomers is based on derivatives of tricyclo[4.2.2.02,5]deca-3,9-dienes (TDD) and tricyclo[4.2.2.02,5]deca-3,7,9-trienes (TDT). researchgate.net One of the few documented examples of a silicon-substituted TDD derivative prepared for metathesis polymerization is 7,8-bis-(((tert-butyldimethylsilyl)oxy)methyl)tricyclo[4.2.2.02,5]deca-3,9-diene. researchgate.net This compound was synthesized through the reaction of 7,8-bis-((hydroxymethyl)tricyclo[4.2.2.02,5]deca-3,9-diene with tert-butyldimethylchlorosilane. researchgate.net
The general synthetic approach leverages the availability of TDD and TDT precursors, which are typically derived from cyclooctatetraene. researchgate.net The interest in these silicon-containing structures stems from the simplicity of their synthesis, the reactivity of the strained double bond in the four-membered ring, and the intriguing properties of the polymers they produce. researchgate.net
Reactivity and Mechanistic Investigations of Tricyclo 4.2.2.02,5 Deca 7,9 Diene Systems
Electrophilic Addition Reactions to Tricyclo[4.2.2.02,5]deca-3,7-diene Derivatives
The strained bicyclic framework of tricyclo[4.2.2.02,5]deca-3,7-diene and its derivatives presents a fascinating canvas for the study of electrophilic addition reactions. The spatial proximity of the double bonds and the inherent strain in the cyclobutene (B1205218) ring dictate the stereochemical and regiochemical outcomes of these reactions, often leading to complex and sometimes unexpected molecular architectures.
Stereoselectivity and Regioselectivity in Additions to Strained Alkenes
Electrophilic additions to derivatives of tricyclo[4.2.2.02,5]deca-3,7-diene characteristically occur with a high degree of stereoselectivity and regioselectivity, primarily targeting the more strained cyclobutene double bond. Theoretical studies, such as those employing Density Functional Theory (DFT), have corroborated experimental observations, indicating that the cyclobutene double bond is more pyramidalized and possesses a higher electron density (HOMO) compared to the cyclohexene (B86901) double bond, rendering it more susceptible to electrophilic attack.
The direction of electrophilic attack is predominantly exo, away from the concave face of the molecule, to minimize steric hindrance. This initial attack is then typically followed by an anti addition of the nucleophile, resulting in a trans configuration of the adducts. This exo-anti attack is a common motif in the electrophilic additions to this system under conditions of kinetic control.
Reactions with Benzeneselenenyl Chloride: Products and Mechanistic Aspects
The reaction of benzeneselenenyl chloride (PhSeCl) with derivatives of tricyclo[4.2.2.02,5]deca-3,7-diene has been investigated in various solvent systems, revealing a strong dependence of the product distribution on the reaction medium.
Under kinetically controlled conditions in non-polar solvents like methylene chloride or in acetic acid, the reaction proceeds with high selectivity, yielding exclusively the products of exo-anti attack upon the cyclobutene moiety. This stereospecific outcome suggests the formation of a bridged seleniranium ion intermediate, which is then opened by the nucleophile from the opposite face.
However, the product landscape becomes more complex in the presence of more polar or nucleophilic solvents, or with the addition of salts like lithium perchlorate (LiClO4). In methanol, for instance, products arising from solvent incorporation, transannular cross-bonding, and even lactonization (if a suitable carboxylic acid group is present) are observed. In acetic acid with LiClO4, a major product can be one of cross-bonding with solvent incorporation, particularly with substrates like dimethyl tricyclo[4.2.2.02,5]deca-3,7,9-triene-7,8-dicarboxylate. This highlights a mechanistic shift from a simple addition to a more complex pathway involving carbocationic intermediates that can be trapped by the solvent or undergo intramolecular reactions.
A general mechanistic scheme proposes that the initial electrophilic attack by the phenylseleno group from the exo face leads to a seleniranium ion. In non-participating solvents, this intermediate is captured by the chloride ion in an anti fashion. In more nucleophilic solvents or in the presence of additives, the seleniranium ion can evolve into a more open carbocationic species, which can then be attacked by the solvent or undergo transannular cyclization.
The following table summarizes the products observed in the reaction of benzeneselenenyl chloride with dimethyl tricyclo[4.2.2.02,5]deca-3,7,9-triene-7,8-dicarboxylate in different solvent systems.
| Solvent System | Major Product(s) | Mechanistic Implication |
| Methylene Chloride | exo-anti addition product | Kinetically controlled, stereospecific addition |
| Acetic Acid | exo-anti addition product | Kinetically controlled, stereospecific addition |
| Acetic Acid / LiClO4 | Cross-bonding with solvent incorporation | Involvement of carbocationic intermediates |
| Methanol | Solvent incorporation, transannular cross-bonding, lactonization | Complex reaction pathways via carbocationic intermediates |
Reactions with Arylsulfenyl Chlorides: Novel Skeletal Rearrangements
The addition of arylsulfenyl chlorides to tricyclo[4.2.2.02,5]deca-3,7-diene and its triene analogues can lead to novel and profound skeletal rearrangements, producing compounds with intricate polycyclic frameworks. chemrxiv.orgresearchgate.netresearchgate.net The nature of these rearrangements is highly dependent on the specific substrate and reaction conditions.
In the reaction of 2,4-dinitrobenzenesulfenyl chloride with dimethyl tricyclo[4.2.2.02,5]deca-3,7,9-triene-9,10-dicarboxylate, a complex mixture of products is formed, some of which result from deep-seated rearrangements of the initial carbon skeleton. These rearrangements are thought to be driven by the formation of stabilized carbocationic intermediates, which can then undergo Wagner-Meerwein shifts and other intramolecular processes to yield thermodynamically more stable products. The presence of the electron-withdrawing nitro groups on the aryl ring enhances the electrophilicity of the sulfur atom, facilitating the initial attack and the subsequent formation of these reactive intermediates.
Some of the novel skeletal structures that have been identified include tetracyclo[5.3.0.02,10.03,8]decane and tetracyclo[4.4.0.02,4.03,7]decane derivatives. The formation of these unique structures underscores the rich and complex chemistry that can be accessed from the tricyclo[4.2.2.02,5]decadiene framework.
Transannular Cyclization by Oxypalladation
The spatial proximity of the two double bonds in tricyclo[4.2.2.02,5]deca-3,7-diene derivatives allows for transannular cyclization reactions, which can be efficiently promoted by palladium(II) salts in a process known as oxypalladation. researchgate.netnih.gov This reaction provides a powerful method for the synthesis of complex, caged polycyclic molecules.
The mechanism of oxypalladation involves the initial coordination of the palladium(II) species to one of the double bonds, typically the more reactive cyclobutene moiety. This is followed by an intramolecular attack of a nucleophile, often the oxygen atom of a strategically placed hydroxyl or carboxyl group within the molecule, onto the palladium-activated double bond. This intramolecular cyclization is a key step in the formation of the new ring system. The resulting organopalladium intermediate can then undergo further reactions, such as reductive elimination or β-hydride elimination, to yield the final organic product and regenerate a palladium species.
This methodology has been successfully applied to synthesize a variety of oxygen-containing caged compounds, demonstrating the utility of the tricyclo[4.2.2.02,5]decadiene skeleton as a precursor for complex molecular architectures.
Ring-Opening Metathesis Polymerization (ROMP) of Tricyclo[4.2.2.02,5]deca-3,9-diene Monomers
The strained cyclobutene ring in tricyclo[4.2.2.02,5]deca-3,9-diene and its derivatives makes them excellent monomers for Ring-Opening Metathesis Polymerization (ROMP). This polymerization technique has been extensively explored to synthesize a variety of functional polymers with unique architectures and properties.
Development of Catalyst Systems for Controlled ROMP
A key aspect of the successful polymerization of tricyclo[4.2.2.02,5]deca-3,9-diene monomers is the development of highly efficient and well-defined catalyst systems that allow for controlled, and in many cases, living polymerization. This control enables the synthesis of polymers with predictable molecular weights, low polydispersity indices (PDI), and the ability to form block copolymers.
Grubbs Catalysts: The advent of well-defined ruthenium-based catalysts, particularly the first, second, and third-generation Grubbs catalysts, has revolutionized the ROMP of these monomers. rsc.orgethz.ch
First-generation Grubbs catalyst ([RuCl2(PCy3)2(CHPh)]) has been shown to effectively polymerize ester-functionalized tricyclo[4.2.2.02,5]deca-3,9-diene monomers in a living fashion. rsc.org
Second-generation Grubbs catalyst ([RuCl2(IMesH2)(PCy3)(CHPh)]), with one of the phosphine ligands replaced by a more electron-donating N-heterocyclic carbene (NHC), exhibits higher activity and stability. It enables the living polymerization of a wide range of tricyclo[4.2.2.02,5]deca-3,9-diene monomers, even those with bulky substituents, to produce polymers with narrow PDI and controlled molecular weights. acs.orgresearchgate.net
Third-generation Grubbs catalyst ([RuCl2(IMesH2)(py)2(CHPh)]), which contains two pyridine (B92270) ligands, is known for its very fast initiation rates, which can be advantageous for achieving narrow molecular weight distributions. nsf.gov
Hoveyda-Grubbs Catalysts: The second-generation Hoveyda-Grubbs catalyst, which features a chelating isopropoxybenzylidene ligand, also provides excellent control over the ROMP of these monomers, leading to living polymerization and the successful synthesis of well-defined block copolymers. acs.orgresearchgate.net
Molybdenum and Ruthenium Complexes: Beyond the Grubbs family of catalysts, other well-defined molybdenum and ruthenium complexes have been employed. For instance, Cl2Ru(CHPh)(PCy3)2 has been identified as a suitable catalyst for a well-controlled, and even living, polymerization, yielding polymers with a predominantly cis stereochemistry in the main chain. researchgate.net
Metal-Free Hydrazine-Catalyzed ROMP: A significant recent development is the emergence of a metal-free ROMP of tricyclo[4.2.2.02,5]deca-3,9-diene monomers using hydrazine catalysis. chemrxiv.orgnih.gov This approach offers a more sustainable and biocompatible route to these polymers, as it avoids the issue of residual metal contaminants. The polymerization is initiated by the in situ condensation of a bicyclic hydrazine catalyst with an aldehyde. This metal-free system exhibits living characteristics, providing excellent control over molecular weight and low dispersity values. chemrxiv.orgnih.gov
The following table provides a comparative overview of different catalyst systems used in the ROMP of tricyclo[4.2.2.02,5]deca-3,9-diene monomers.
| Catalyst System | Key Features | Type of Polymerization |
| First-Generation Grubbs | Well-defined, good control | Living |
| Second-Generation Grubbs | High activity and stability, tolerance to functional groups | Living |
| Third-Generation Grubbs | Very fast initiation | Controlled |
| Hoveyda-Grubbs | High stability, good control | Living |
| Molybdenum Complexes | Can provide high cis-selectivity | Controlled/Living |
| Hydrazine Catalysis | Metal-free, sustainable | Living |
The unique structure of the tricyclo[4.2.2.02,5]deca-3,9-diene monomers has been found to contribute to the living nature of the polymerization, even with slower-initiating catalysts. Kinetic analyses have shown that the ratio of the initiation rate to the propagation rate (ki/kp) for these monomers is significantly larger than that for conventional norbornene monomers, which is a key factor in achieving a controlled polymerization. acs.orgresearchgate.net
Living Polymerization Characteristics and Kinetic Control
The ROMP of Tricyclo[4.2.2.02,5]deca-7,9-diene systems often exhibits characteristics of a living polymerization, a crucial feature that allows for the synthesis of well-defined polymers with precise control over their molecular architecture.
A hallmark of the living polymerization of this compound (TD) derivatives is the excellent control achieved over molecular weight and polydispersity. chemrxiv.orgnih.gov With both metal-free hydrazine systems and ruthenium-based catalysts like the Grubbs and Hoveyda-Grubbs catalysts, polymerizations proceed in a living fashion. chemrxiv.orgethz.chacs.org This allows for the production of polymers where the molecular weight is directly proportional to the monomer-to-initiator ratio and the polydispersity index (PDI or Đ) is low, typically close to 1.0. ethz.chacs.org Even slow-initiating second-generation ruthenium catalysts can produce polymers with narrow PDIs and controlled molecular weights when polymerizing TD monomers. ethz.chacs.orgresearchgate.net This high degree of control has enabled the synthesis of complex architectures such as block copolymers and well-defined star polymers with precise molecular weights and narrow PDIs. acs.orgresearchgate.net
Kinetic studies have been instrumental in understanding the controlled nature of TD monomer polymerization. A key finding is that the unique structure of TD monomers results in a much faster initiation rate relative to the propagation rate (a large k_i/k_p ratio) when using second-generation Grubbs and Hoveyda-Grubbs catalysts. ethz.chacs.orgresearchgate.net Kinetic analyses have confirmed that the k_i/k_p ratio for TD monomers is 10 to 200 times larger than that of conventional norbornene derivatives. ethz.chacs.orgresearchgate.net This rapid initiation ensures that all polymer chains begin growing at approximately the same time, which is a prerequisite for achieving a low polydispersity. The subsequent slower propagation allows for better control over the polymerization process. ethz.chacs.org In the case of metal-free hydrazine-catalyzed ROMP, the low dispersities observed also suggest that the rate of initiation is faster than the rate of propagation. chemrxiv.org
The stability of the propagating metal carbene is critical for maintaining a living polymerization. In the ROMP of endo-tricyclo[4.2.2.02,5]deca-3,9-diene using Grubbs catalysts, the propagating species is stabilized through intramolecular olefin chelation. researchgate.netkaist.ac.kribs.re.kr Stable 16-electron olefin-chelated ruthenium carbenes have been identified as key intermediates in these living/controlled polymerizations. researchgate.netkaist.ac.kribs.re.kr Researchers have successfully isolated these propagating species and confirmed their chelated structures using X-ray crystallography and NMR analysis. kaist.ac.kribs.re.kr
This olefin chelation plays a crucial role by stabilizing the propagating species and slowing down the rate of propagation relative to initiation. kaist.ac.kribs.re.kr While coordination of an external ligand like 3-chloropyridine might be enthalpically more stable, the entropically favored olefin chelation dominates at room temperature. kaist.ac.kribs.re.kr This stabilization mechanism is a key factor in lowering the polydispersity and achieving the living characteristics observed in the polymerization of this specific class of monomers. kaist.ac.kribs.re.krunifr.ch
Advanced Polymer Architecture Synthesis
The living nature of Ring-Opening Metathesis Polymerization (ROMP) involving monomers with endo-tricyclo[4.2.2.02,5]deca-3,9-diene (TD) moieties has been successfully exploited to create a variety of advanced polymer architectures. ethz.chresearchgate.net The unique structure of TD monomers leads to significantly faster initiation and slower propagation rates compared to conventional norbornene monomers. ethz.chacs.org This characteristic allows for controlled polymerization even with slower-initiating catalysts, yielding polymers with controlled molecular weights and narrow polydispersity indices (PDI). ethz.chresearchgate.net
The living characteristics of ROMP with TD monomers have been effectively demonstrated through the synthesis of well-defined block copolymers. researchgate.netacs.org Using a second-generation Hoveyda-Grubbs catalyst, the sequential addition of different monomers allows for the creation of block copolymers with precisely controlled segment lengths. ethz.ch For instance, the polymerization of TD-based monomers followed by the introduction of a second monomer, such as a norbornene derivative, results in the formation of diblock copolymers. researchgate.net This controlled process is crucial for designing materials with specific nanoscale morphologies and properties. The living nature of the polymerization ensures that the polymer chains grow uniformly, leading to materials with low polydispersity. researchgate.net
Table 1: Representative Block Copolymers Synthesized via ROMP of TD-based Monomers
| First Block Monomer | Second Block Monomer | Catalyst | Resulting Polymer | Polydispersity Index (PDI) |
| TD-Dendron (G3) | Norbornene-Dendron (G3) | Grubbs 3rd Gen. | P(TD-G3)-b-P(NB-G3) | Narrow |
| endo-Tricyclo[4.2.2.02,5]deca-3,9-diene derivative | Cyclooctatetraene (B1213319) (COT) | Grubbs Catalyst | P(TD)-b-P(COT) | Narrow |
| N-methylsuccinimide functionalized TD | Hydrogenated N-methylsuccinimide functionalized TD | Ru Catalyst (III) | Diblock Copolymer | <1.4 |
Gradient copolymers, where the monomer composition changes gradually along the polymer chain, have been synthesized using TD-based monomers. researchgate.netuq.edu.au This is achieved by exploiting the significant difference in reactivity between TD monomers and other cyclic olefins, like norbornene, in a one-pot batch reaction. researchgate.net When a mixture of a TD-based macromonomer and a norbornene-based macromonomer is polymerized simultaneously, the more reactive TD monomer is incorporated into the polymer chain first at a higher rate. researchgate.net As the TD monomer is consumed, the less reactive norbornene monomer begins to incorporate more frequently, resulting in a gradient of monomer units along the backbone. researchgate.net This method provides a straightforward approach to creating these unique structures without the need for complex semi-batch processes. uq.edu.au The resulting gradient profile within single polymer chains has been visualized using atomic force microscopy (AFM). researchgate.netuq.edu.au
The "core-first" approach has been successfully employed to synthesize well-defined star polymers using the living ROMP of TD monomers. ethz.chacs.org This method involves a multifunctional initiator from which polymer "arms" grow outwards. nih.govnih.gov Specifically, a Hoveyda-Grubbs type three-arm initiator has been used to create three-arm star polymers. researchgate.netacs.org The living polymerization of TD monomers with this stable catalyst ensures that all arms grow at a similar rate, leading to star polymers with controlled arm lengths and a narrow molecular weight distribution. ethz.ch
Furthermore, this methodology has been extended to create more complex star architectures, such as star diblock copolymers. acs.org These structures are synthesized by first growing a set of arms from the core using one TD-based monomer, followed by the addition of a second monomer to extend the arms, creating a block structure within each arm. researchgate.net A star diblock copolymer prepared via this method exhibited a very narrow PDI of 1.03, highlighting the high degree of control offered by this synthetic strategy. ethz.chresearchgate.netacs.org
Dendronized polymers, which feature dendritic side chains attached to a linear backbone, have been synthesized from TD monomers using a "graft-through" or macromonomer approach. researchgate.netnih.gov In this method, TD moieties are functionalized with pre-synthesized dendrons of various generations (up to the fourth generation) to create macromonomers. nih.gov These bulky macromonomers are then polymerized via ROMP. nih.gov
The use of the TD scaffold is advantageous as it often exhibits a higher polymerization rate compared to analogous norbornene-based macromonomers, which can be sterically hindered. researchgate.net The resulting dendronized polymers possess a highly rigid and extended conformation due to the rigid poly(TD) backbone and the steric crowding of the large dendritic side chains. researchgate.netnih.gov This approach allows for the synthesis of high molecular weight dendronized polymers with narrow polydispersity in a living manner. researchgate.net The rigid, rod-like nature of these polymers has been confirmed by scattering analysis in solution and by AFM imaging of thin films. researchgate.netnih.gov
Table 2: Comparison of Dendronized Polymers from TD and Norbornene (NB) Backbones
| Backbone | Dendron Generation | Polymerization Method | Resulting Conformation | Persistence Length (lp) |
| Poly(TD) | 3rd Generation (Ester) | ROMP (Graft-through) | Highly extended, Rod-like | Larger than PNB analogue |
| Poly(NB) | 3rd Generation (Ester) | ROMP (Graft-through) | Extended | 6-8 nm |
| Poly(TD) | 4th Generation | ROMP (Graft-through) | Rod-like | Not specified |
| Poly(NB) | up to 6th Generation | ROMP (Graft-through) | Rod-like | Reaching 27 nm for G6 |
Data compiled from multiple sources indicating general trends. nih.gov
Other Rearrangement and Transformation Reactions
A novel acid-catalyzed rearrangement has been reported for tricyclo[4.2.2.02,5]deca-3,7-dien-9-one systems. acs.org When subjected to formic acid treatment at room temperature, these compounds undergo a transformation to yield functionalized bicyclo[3.2.1]octa-2,6-diene derivatives. This reaction represents a significant skeletal reorganization, converting the tricyclic framework into a different bicyclic system. The process is believed to proceed through a carbonium ion-mediated pathway, involving Wagner-Meerwein type shifts, ultimately leading to the thermodynamically more stable bicyclo[3.2.1]octane skeleton. acs.org This transformation provides a synthetic route to functionalized bicyclic dienes, which are versatile intermediates in organic synthesis. acs.org
Pyrolysis Mechanisms Involving Retro-Diels-Alder Reactions
The thermal decomposition of this compound and its derivatives is characterized by a retro-Diels-Alder reaction. This pericyclic process involves the concerted cleavage of two carbon-carbon sigma bonds, leading to the formation of more stable, smaller molecules. In the case of the parent compound, pyrolysis is expected to yield benzene (B151609) and cyclobutene. This reaction is driven by the formation of the highly stable aromatic benzene ring.
While specific studies on the gas-phase pyrolysis of the unsubstituted this compound are not extensively detailed in the available literature, the pyrolysis of polymers derived from related monomers provides strong evidence for this mechanistic pathway. Evolved gas analysis-gas chromatography/mass spectrometry studies on the pyrolysis of polymers synthesized from ester-functionalized tricyclo[4.2.2.02,5]deca-3,9-diene monomers have suggested that the primary decomposition mechanism involves retro-Diels-Alder reactions rsc.org.
The retro-Diels-Alder reaction is a concerted, pericyclic, single-step process that is the microscopic reverse of the Diels-Alder reaction. The reaction becomes thermodynamically favorable at elevated temperatures. For the reaction to proceed under synthetically relevant conditions, a significant driving force is typically required, such as the formation of a very stable molecule like benzene or carbon dioxide.
In the context of polymers derived from this compound systems, the polymer backbone contains repeating cyclohexene-type structures. Upon heating, these units can undergo a retro-Diels-Alder reaction, leading to the fragmentation of the polymer chain and the release of volatile aromatic compounds, which is a key step in the formation of polyacetylene from precursor polymers.
Table 1: Expected Products from the Pyrolysis of this compound
| Reactant | Products | Reaction Type |
|---|
Formation of Polyacetylene from Precursor Polymers
A significant application of this compound systems is their use as monomers in the synthesis of precursor polymers that can be converted into polyacetylene. This method, often referred to as the "Durham route," allows for the production of high-quality, processable polyacetylene films. wikipedia.orgkaust.edu.satechnion.ac.il
The process begins with the ring-opening metathesis polymerization (ROMP) of a suitable this compound derivative. A commonly used monomer in this route is 7,8-bis(trifluoromethyl)tricyclo[4.2.2.02,5]deca-3,7,9-triene. The ROMP reaction selectively opens the strained cyclobutene ring, forming a soluble and processable precursor polymer. tue.nl This precursor polymer can be cast into films or drawn into fibers.
The crucial step in the formation of polyacetylene is the thermal treatment of the precursor polymer. This induces a retro-Diels-Alder reaction along the polymer backbone. In this reaction, the repeating units of the polymer eliminate a volatile and stable aromatic molecule, such as 1,2-bis(trifluoromethyl)benzene in the case of the aforementioned monomer. This elimination reaction results in the formation of a conjugated polyene chain, which is polyacetylene. tue.nlyoutube.com
The general scheme for this process is as follows:
ROMP: The tricyclic monomer undergoes ring-opening metathesis polymerization to form a soluble precursor polymer.
Thermal Elimination: The precursor polymer is heated, triggering a retro-Diels-Alder reaction.
Polyacetylene Formation: A volatile aromatic byproduct is eliminated, and the polymer is converted into insoluble, conductive polyacetylene.
This precursor route offers several advantages over the direct polymerization of acetylene gas, including better processability and control over the final material's morphology. The resulting polyacetylene is a fully dense and coherent film, as opposed to the fibrillar mat typically obtained from direct synthesis. technion.ac.il
Table 2: Key Steps in the Durham Route to Polyacetylene
| Step | Description | Reactants | Products |
|---|---|---|---|
| 1. Polymerization | Ring-opening metathesis polymerization (ROMP) of a tricyclic monomer. | 7,8-bis(trifluoromethyl)tricyclo[4.2.2.02,5]deca-3,7,9-triene | Soluble precursor polymer |
Computational and Theoretical Investigations of Tricyclo 4.2.2.02,5 Deca 7,9 Diene Chemistry
Density Functional Theory (DFT) Studies
DFT has emerged as a powerful tool for investigating the electronic structure and geometry of complex molecules. For the tricyclo[4.2.2.02,5]deca-diene system, DFT calculations, commonly using the B3LYP functional with basis sets like 6-311G(d,p) and 6-311++G(d,p), have provided deep insights into its chemical behavior. chem-soc.sinih.gov
Analysis of Molecular Structure and Conformation
Full geometric optimization of the tricyclo[4.2.2.02,5]deca-3,7-diene isomer using DFT/B3LYP methods reveals a complex and strained structure. chem-soc.sinih.gov The molecule contains two distinct double bonds: one within a cyclobutene (B1205218) ring (labeled I) and the other within a bicyclo[2.2.2]octene system (labeled II). chem-soc.si
Computational analyses show that the double bonds in this rigid framework are not planar, a phenomenon known as pyramidalization. The cyclobutene double bond (I) is found to be syn-pyramidalized, while the bicyclooctene double bond (II) is exo-pyramidalized. chem-soc.sinih.gov This distortion from planarity is a direct consequence of the geometric constraints imposed by the fused ring system.
| Double Bond | Calculated Length (nm) at B3LYP/6-311++G(d,p) |
|---|---|
| Cyclobutene (I) | 0.1347 |
| Bicyclooctene (II) | 0.1340 |
Reactivity Predictions and Pyramidalization of Double Bonds
The pyramidalization of the double bonds is a key factor in determining the molecule's reactivity. chem-soc.siresearchgate.net A greater degree of pyramidalization corresponds to higher strain and, consequently, higher reactivity of the π-system. DFT calculations quantify this distortion and predict its chemical consequences. chem-soc.si
For tricyclo[4.2.2.02,5]deca-3,7-diene, the cyclobutene double bond (I) is significantly more pyramidalized than the bicyclooctene double bond (II). chem-soc.sinih.gov This increased strain makes the cyclobutene double bond the more reactive site for electrophilic attack. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) shows a higher electron density on the cyclobutene double bond, reinforcing the prediction that it is the preferred site for electrophilic addition. chem-soc.si
| Double Bond | Pyramidalization Angle (degrees) | Bending Angle (degrees) |
|---|---|---|
| Cyclobutene (I) | 17.02 | 17.15 |
| Bicyclooctene (II) | 2.01 | 2.01 |
Elucidation of Reaction Mechanisms and Transition States
The electrophilic addition of bromine to tricyclo[4.2.2.02,5]deca-3,7-diene has been studied theoretically to understand the formation of transannular products. chem-soc.si The reaction proceeds through cationic intermediates, and their relative stabilities dictate the product distribution. The attack of an electrophile can lead to rearranged products of either a cross (N-type) or parallel (U-type) nature. chem-soc.si
DFT calculations show that the initial electrophilic attack forms a bridged bromonium ion. chem-soc.sinih.gov This intermediate is more stable than a U-type cation. The bridged bromonium ion can then rearrange to a more stable N-type cation, which ultimately leads to the observed N-type addition product. The U-type product is not formed because the bridged cation does not isomerize to the less stable U-type cation. chem-soc.siresearchgate.net The final N-type product is calculated to be significantly more stable (by 11.759 kcal/mol) than the hypothetical U-type product. chem-soc.sinih.gov
| Cationic Intermediate | Relative Energy (kcal/mol) at B3LYP/6-311++G(d,p) |
|---|---|
| Bridged Bromonium Cation | 0.00 |
| N-type Cation | -10.222 |
| U-type Cation | 1.581 |
The endo-tricyclo[4.2.2.02,5]deca-3,9-diene isomer is a key monomer for Ring-Opening Metathesis Polymerization (ROMP), a process that yields polymers with unique properties. researchgate.netresearchgate.net The mechanism of living/controlled ROMP using Grubbs catalysts has been elucidated with the help of computational studies. ibs.re.krkaist.ac.kr
A critical finding is the role of stable 16-electron olefin-chelated Ruthenium carbene complexes as the propagating species. ibs.re.krkaist.ac.kr In these intermediates, the pendant olefin on the polymer chain coordinates to the metal center, stabilizing the otherwise reactive 14-electron carbene. This chelation was initially postulated and later confirmed by isolation and characterization, supported by DFT calculations. ibs.re.kr These calculations, combined with thermodynamic data, revealed that while coordination of an external ligand like pyridine (B92270) is enthalpically more stable, the intramolecular olefin chelation is entropically favored at room temperature. ibs.re.krkaist.ac.kr This stabilization of the propagating species slows down the rate of propagation relative to initiation, which is crucial for achieving a controlled polymerization and producing polymers with low polydispersity. researchgate.netibs.re.kr
Orbital Interaction Analysis (e.g., σ/π Interaction and Stereoselectivity)
The stereoselectivity of reactions involving tricyclo[4.2.2.02,5]deca-dienes is governed by complex orbital interactions. In the case of electrophilic addition to the 3,7-diene, the regioselectivity and stereoselectivity are explained by frontier molecular orbital (FMO) theory and analysis of the molecular electrostatic potential (MESP). chem-soc.si
The HOMO of the molecule is primarily localized on the two double bonds, with a higher electron density (qi,HOMO) on the more reactive cyclobutene double bond. chem-soc.si The MESP map also shows that the region of lowest potential (most negative) is located on the anti face of the cyclobutene double bond. This indicates that the electrophilic attack will preferentially occur from the sterically accessible anti face of the highly strained and electron-rich cyclobutene moiety, dictating the stereochemical outcome of the initial addition step. chem-soc.si The subsequent transannular σ/π interactions within the resulting cationic intermediate then guide the skeletal rearrangement to the final product. chem-soc.si
Molecular Electrostatic Potential (MESP) Analysis for Electrophilic Attack Prediction
Molecular Electrostatic Potential (MESP) is a powerful computational tool utilized to predict the reactive behavior of molecules. It maps the electrostatic potential onto the electron density surface of a molecule, providing a visual representation of its charge distribution. Regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and prone to nucleophilic attack.
| Computational Method | Basis Set | Application | Reference |
|---|---|---|---|
| DFT/B3LYP | 6-311G(d,p) and 6-311++G(d,p) | Geometry and electronic structure investigation of tricyclo[4.2.2.02,5]deca-3,7-diene (TDD) | chem-soc.si |
| MESP | B3LYP/6-311++G(d,p) | Prediction of electrophilic attack sites on TDD | chem-soc.si |
Should such computational investigations be extended to tricyclo[4.2.2.02,5]deca-7,9-diene, a similar approach would be anticipated. The MESP would elucidate the most electron-rich regions of the diene system within the molecule, thereby providing a theoretical basis for predicting the outcomes of its reactions with various electrophiles.
Studies on Valence Tautomerism (e.g., Cyclooctatetraene (B1213319) to Bicyclo[4.2.0]octa-2,4-diene)
Valence tautomerism, a type of isomerism where molecules with the same molecular formula can interconvert through the reorganization of bonding electrons, is a fundamental concept in the chemistry of cyclic polyolefins. A classic and highly relevant example is the equilibrium between cyclooctatetraene (COT) and its bicyclic valence tautomer, bicyclo[4.2.0]octa-2,4-diene. mdpi.comacs.org This dynamic equilibrium is thermally controlled and plays a crucial role in the reactivity of COT, particularly in cycloaddition reactions. mdpi.com
The formation of the this compound framework is intrinsically linked to this valence tautomerism. In fact, the synthesis of derivatives of this tricyclic system has been achieved through a cobalt(I)-catalyzed [4π+2π] cycloaddition reaction. mdpi.comacs.org In this process, 1,3,5-cyclooctatriene (B161208), which is in equilibrium with its valence tautomer bicyclo[4.2.0]octa-2,4-diene, serves as the four-pi component. mdpi.comacs.org The bicyclic tautomer then reacts with a two-pi component, such as an alkyne or a 1,2-diene, to furnish the this compound or its derivatives. mdpi.comacs.org
| Reactant 1 (Valence Tautomer Pair) | Reactant 2 (Example) | Reaction Type | Product Skeleton | Catalyst System (Example) | Reference |
|---|---|---|---|---|---|
| Cyclooctatetraene ⇌ Bicyclo[4.2.0]octa-2,4-diene | 1,2-Dienes | [4π+2π] Cycloaddition | Tricyclo[4.2.2.02,5]dec-7-ene | Co(acac)2(dppe)/Zn/ZnI2 | mdpi.com |
| 1,3,5-Cyclooctatriene ⇌ Bicyclo[4.2.0]octa-2,4-diene | 1,3-Diynes | [4π+2π] Cycloaddition | Tricyclo[4.2.2.02,5]deca-7,9-diene | Co(acac)2/dppe/Zn/ZnI2 | acs.org |
Advanced Spectroscopic and Characterization Methodologies in Research of Tricyclo 4.2.2.02,5 Deca 7,9 Diene Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in the analysis of tricyclo[4.2.2.02,5]deca-7,9-diene and its polymeric derivatives. It provides invaluable insights into molecular structure, stereochemistry, and reaction dynamics.
1H NMR and 13C NMR for Structural Elucidation and Stereochemical Assignments
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for the fundamental structural confirmation of this compound derivatives. The unique strained polycyclic framework gives rise to characteristic chemical shifts and coupling constants, allowing for precise assignment of protons and carbons. For instance, in derivatives of tricyclo[4.2.2.0²,⁵]deca-3,7-diene, the resonances of the cyclobutene (B1205218) moiety can be distinguished from those of the cyclohexene (B86901) moiety by their respective coupling constants and chemical shifts. cdnsciencepub.com Specifically, the olefinic protons of the cyclobutene ring typically appear at a different chemical shift compared to those of the six-membered ring. cdnsciencepub.com
Detailed analysis of coupling constants and through-space correlations, often aided by two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), enables the unambiguous assignment of stereochemistry. researchgate.net For example, the stereochemistry of addition reactions to the cyclobutene double bond, resulting in either exo-syn or exo-anti products, can be determined by analyzing the coupling constants and shielding effects of the substituent groups on neighboring protons. cdnsciencepub.com In one study, the exo proton at C4 in a trans isomer was observed to be significantly shielded due to the cis vicinal phenylseleno group, resonating at a different frequency compared to the endo proton at C4 in the cis isomer. cdnsciencepub.com The structure of various derivatives, such as those with anhydride (B1165640) or N-substituted succinimide (B58015) functionalities, has been successfully elucidated using these NMR techniques. rsc.orgcapes.gov.br
Interactive Data Table: Representative ¹³C NMR Chemical Shifts for a Tricyclo[4.2.2.0²,⁵]deca-3,9-diene Derivative cdnsciencepub.com
| Carbon Atom | Chemical Shift (δ, ppm) | ¹J(C,H) (Hz) |
| C1,6 | 36.9 | 140.8 |
| C2,5 | 43.3 | 145.2 |
| C3,4 | 138.2 | 171.9 |
| C7,8 | 44.0 | 140.1 |
| C9,10 | 129.1 | 167.6 |
| C=O | 172.6 | - |
Kinetic Analyses via NMR
NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time, providing crucial kinetic data. In the context of the ring-opening metathesis polymerization (ROMP) of tricyclo[4.2.2.0²,⁵]deca-3,9-diene (TD) monomers, in-situ NMR analysis has been instrumental in determining reaction rates. researchgate.netacs.org By tracking the disappearance of monomer signals and the appearance of polymer signals over time, the rates of initiation (kᵢ) and propagation (kₚ) can be calculated. researchgate.netfigshare.com
Kinetic studies have revealed that the unique structure of TD monomers leads to a much faster initiation rate relative to the propagation rate (a high kᵢ/kₚ ratio) when using certain Grubbs and Hoveyda-Grubbs catalysts. researchgate.netfigshare.comacs.org This is a key factor in achieving living polymerization, which allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity indices. researchgate.netfigshare.com Kinetic analyses have shown that the kᵢ/kₚ ratio for TD monomers can be 10 to 200 times larger than that of conventional norbornene monomers. figshare.comacs.org This detailed kinetic understanding, gained through NMR monitoring, is essential for designing and controlling the synthesis of well-defined polymers. researchgate.netkaist.ac.kr
X-ray Crystallography for Absolute Structure and Propagating Species Determination
X-ray crystallography provides the definitive determination of the three-dimensional structure of crystalline compounds, offering unparalleled detail about bond lengths, bond angles, and stereochemistry. For derivatives of tricyclo[4.2.2.0²,⁵]deca-7,9-diene, single-crystal X-ray diffraction has been used to unambiguously confirm their molecular structures. cdnsciencepub.com For instance, the structure of 3,8-bis(4-chlorophenyl)-4,7-dimethyltricyclo[4.2.2.0²,⁵]deca-3,7-diene has been determined by this method. amanote.com
A particularly significant application of X-ray crystallography in this field has been the characterization of the propagating species in the ROMP of endo-tricyclo[4.2.2.0²,⁵]deca-3,9-diene. kaist.ac.kribs.re.kr Researchers have successfully isolated and crystallized stable 16-electron olefin-chelated ruthenium carbene intermediates that are key to the living/controlled nature of the polymerization. kaist.ac.kribs.re.kr The X-ray crystal structures of these propagating species have provided direct evidence for the olefin chelation mechanism, where an olefin from the polymer chain coordinates to the ruthenium center, stabilizing the metal carbene. kaist.ac.kribs.re.kr This stabilization slows down the propagation relative to initiation, contributing to the low polydispersity of the resulting polymers. kaist.ac.kribs.re.kr
Polymer Characterization Techniques Applied to Poly(Tricyclo[4.2.2.02,5]deca-3,9-diene)
Once poly(tricyclo[4.2.2.0²,⁵]deca-3,9-diene) is synthesized, a suite of polymer characterization techniques is employed to determine its macroscopic properties, which are intrinsically linked to its molecular architecture.
Size-Exclusion Chromatography – Multi-Angle Light Scattering (SEC-MALS) for Molecular Weight and Dispersity
Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a fundamental technique for determining the molecular weight distribution of polymers. When coupled with a Multi-Angle Light Scattering (MALS) detector, SEC becomes a powerful tool for obtaining absolute molecular weights without the need for column calibration with standards of a similar polymer type. lcms.cz This is particularly important for novel polymers like poly(tricyclo[4.2.2.0²,⁵]deca-3,9-diene), for which appropriate calibration standards may not be readily available. lcms.cz
SEC-MALS analysis of poly(tricyclo[4.2.2.0²,⁵]deca-3,9-diene) and its derivatives provides crucial information on the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ). chemrxiv.org The ability to achieve polymers with narrow dispersity is a hallmark of a well-controlled, living polymerization, and SEC-MALS is the primary method for verifying this. chemrxiv.orgresearchgate.net For example, the synthesis of dendronized polymers based on this backbone has yielded high molecular weight polymers with narrow polydispersity, as confirmed by SEC-MALS. researchgate.net
Interactive Data Table: Polymerization Data for a Tricyclo[4.2.2.0²,⁵]deca-3,9-diene Derivative chemrxiv.org
| Monomer to Initiator Ratio ([M]/[I]) | Conversion (%) | Experimental Mₙ ( kg/mol ) | Dispersity (Đ) |
| 25:1 | >99 | 8.3 | 1.04 |
| 50:1 | >99 | 15.6 | 1.04 |
| 100:1 | >99 | 32.7 | 1.05 |
| 200:1 | >99 | 64.1 | 1.06 |
Static Light Scattering (SLS) and Dynamic Light Scattering (DLS) for Polymer Conformation and Persistency Length
Static Light Scattering (SLS) and Dynamic Light Scattering (DLS) are powerful techniques for probing the conformation and solution properties of polymers. SLS measures the time-averaged intensity of scattered light to determine the weight-average molecular weight and the radius of gyration (R₉), which is a measure of the polymer's size in solution. DLS, on the other hand, measures the fluctuations in scattered light intensity to determine the translational diffusion coefficient, which can be related to the hydrodynamic radius (Rₕ) of the polymer.
For dendronized polymers with a poly(tricyclo[4.2.2.0²,⁵]deca-3,9-diene) backbone, the combination of SLS and DLS has been used to investigate their conformation in solution. nih.govacs.org These studies have shown that such polymers can adopt highly extended, rod-like conformations due to the rigid backbone and the steric hindrance of the bulky dendritic side chains. nih.govacs.org A key parameter derived from these measurements is the persistence length (lₚ), which quantifies the stiffness of the polymer chain. nih.govacs.org Dendronized poly(tricyclo[4.2.2.0²,⁵]deca-3,9-diene)s have been found to exhibit larger persistence lengths compared to analogous polymers with more flexible backbones like polynorbornene. nih.govacs.org For instance, persistence lengths of around 6-8 nm have been reported for these polymers containing third-generation ester dendrons. acs.orgmpg.de
Atomic Force Microscopy (AFM) for Polymer Topology and Morphology
Atomic Force Microscopy (AFM) is an indispensable tool for characterizing the nanoscale surface morphology and topology of polymers derived from this compound (TDD). oxinst.combruker.com This high-resolution imaging technique allows for the direct visualization of polymer chain conformations and the investigation of how different synthetic approaches influence the final material structure. acs.orgpressbooks.pub
Research has successfully employed AFM to confirm the star-shaped topology of dendronized three-arm star polymers synthesized via a core-first approach using a Hoveyda-Grubbs type three-arm initiator. researchgate.net The bulky dendrons attached to the polymer arms make them visible under AFM, providing direct evidence of the controlled star architecture. researchgate.net
Furthermore, AFM has been instrumental in distinguishing the structural differences between block and gradient copolymers synthesized from TDD and norbornene monomers. acs.org High-resolution AFM images of thin films of these copolymers reveal distinct morphologies. Block copolymers exhibit clear boundaries between the different polymer blocks, while gradient copolymers show a gradual change in height and thickness, reflecting the graded incorporation of the monomers along the polymer chain. acs.org This ability to visualize the polymer arrangement on a surface is crucial for understanding structure-property relationships. utwente.nl
The rigidity of polymers derived from TDD monomers, particularly dendronized polymers, has also been a subject of AFM studies. researchgate.net The highly extended conformations of these polymers, both in solution and in the solid state, are a consequence of the rigid TDD backbone. acs.org While AFM can be used to estimate the persistence length of these polymers, it is noted that adsorption onto the substrate can induce stretching, potentially leading to an overestimation of the polymer's rigidity. mpg.de Therefore, scattering techniques are often used in conjunction with AFM for a more reliable estimation of persistence length in solution. mpg.de
Table 1: Application of AFM in the Characterization of this compound Based Polymers
| Polymer Type | AFM Application | Key Findings |
| Dendronized three-arm star polymers | Confirmation of star-shape topology | Visualization of the distinct star-shaped structure due to bulky dendrons. researchgate.net |
| Block Copolymers (TDD and norbornene) | Imaging of thin film morphology | Clear boundaries observed between the different polymer blocks. acs.org |
| Gradient Copolymers (TDD and norbornene) | Imaging of thin film morphology | Gradual changes in height and thickness along the polymer chain. acs.org |
| Dendronized Homopolymers | Study of polymer conformation | Revealed highly extended and rigid conformations. acs.orgresearchgate.net |
Evolved Gas Analysis-Gas Chromatography/Mass Spectrometry (EGA-GC/MS) for Polymer Pyrolysis Mechanisms
Evolved Gas Analysis-Gas Chromatography/Mass Spectrometry (EGA-GC/MS) is a powerful analytical technique used to investigate the thermal decomposition mechanisms of polymers. rigaku.comornl.gov In the context of polymers derived from this compound, EGA-GC/MS provides valuable insights into their thermal stability and the specific chemical reactions that occur during pyrolysis. rsc.org
The process typically involves heating the polymer sample in a controlled manner and analyzing the evolved gases. frontier-lab.com The EGA thermogram provides a thermal profile of the material, indicating the temperatures at which different decomposition events occur. ornl.govfrontier-lab.com This information is then used to set specific temperatures for subsequent Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) analysis, which separates and identifies the individual decomposition products. d-nb.infobohrium.com
For polymers synthesized from ester-functionalized endo-tricyclo[4.2.2.02,5]deca-3,9-diene monomers, EGA-GC/MS studies have suggested that the primary pyrolysis mechanism involves retro-Diels-Alder reactions. rsc.org This reaction is a reverse of the Diels-Alder reaction used in the synthesis of the monomer, leading to the breakdown of the polymer backbone into smaller, volatile fragments.
Detailed analysis of the pyrograms from EGA-GC/MS allows for the identification of these fragments, confirming the proposed decomposition pathway. For instance, the EGA-GC/MS analysis of a polymer derived from 4-oxa-endo-tetracyclo[5.4.2.02,6.08,11]trideca-9,12-dien-3-one (a functionalized TDD derivative) and its copolymers with norbornene reveals specific thermal decomposition products that are consistent with a retro-Diels-Alder mechanism. rsc.orgrsc.org
Table 2: Pyrolysis Data for Polymers from Functionalized this compound Monomers
| Polymer | Analytical Technique | Proposed Pyrolysis Mechanism | Key Decomposition Products |
| Poly(4-oxa-endo-tetracyclo[5.4.2.02,6.08,11]trideca-9,12-dien-3-one) | EGA-GC/MS | Retro-Diels-Alder Reaction | Identified via EGA-GC/MS analysis. rsc.orgrsc.org |
| Poly(endo–endo-tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate) | EGA-GC/MS | Retro-Diels-Alder Reaction | Identified via EGA-GC/MS analysis. rsc.orgrsc.org |
Historical and Evolving Research Perspectives on Tricyclo 4.2.2.02,5 Deca 7,9 Diene Chemistry
Early Contributions to Polycyclic and Cage Hydrocarbon Chemistry
The journey into the world of complex hydrocarbons began with the isolation and characterization of compounds from natural sources like petroleum and coal. nih.gov Nineteenth-century chemists started classifying hydrocarbons, initially based on their origins, into aliphatic (from fats) and aromatic (from fragrant extracts) categories. britannica.com However, it soon became clear that a vast and complex world of cyclic and polycyclic structures existed beyond these simple classifications.
The field of "cage hydrocarbons"—compounds with three or more rings arranged to enclose a volume of space—gained significant momentum in the 20th century. accessscience.com The synthesis and study of adamantane, a perfectly symmetrical diamondoid hydrocarbon, particularly by figures like Paul von R. Schleyer, marked a pivotal moment. stanford.edu This work demonstrated that highly strained and rigid polycyclic systems could be constructed in the lab and that they possessed unique chemical and physical properties. This era laid the theoretical and practical groundwork necessary for chemists to approach the synthesis of other non-planar, strained molecules like tricyclo[4.2.2.02,5]deca-7,9-diene. The exploration of these molecules was driven by a desire to understand the effects of ring strain, transannular interactions, and the topology of carbon frameworks on chemical reactivity. accessscience.comstanford.edu This foundational research created the intellectual toolkit for tackling the synthesis and exploring the potential of even more complex polycyclic systems.
Chronological Development of Synthetic Strategies for this compound and its Derivatives
The primary and most enduring route to the tricyclo[4.2.2.02,5]decane framework relies on the Diels-Alder reaction involving cyclooctatetraene (B1213319) (COT). At elevated temperatures, COT exists in equilibrium with its valence isomer, bicyclo[4.2.0]octa-2,4,7-triene (BOT). researchgate.net This isomer contains a cis-fused cyclobutene (B1205218) ring and a conjugated diene system, making it an ideal substrate for [4+2] cycloaddition reactions.
The reaction of COT (and by extension, BOT) with potent dienophiles is the key step. For instance, reacting COT with dienophiles containing oxygen or nitrogen, such as derivatives of maleic anhydride (B1165640), readily forms the tricyclo[4.2.2.02,5]deca-3,9-diene skeleton. researchgate.net Similarly, the reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) leads to dimethyl tricyclo[4.2.2.02,5]deca-3,7,9-triene-7,8-dicarboxylate. clockss.org
Over the years, synthetic strategies have evolved to create a variety of derivatives, expanding the chemical space accessible from this unique scaffold.
Benzo-fused Derivatives: The synthesis of benzo-fused analogues, often referred to as benzo-Nenitzescu's hydrocarbons, has been an area of significant interest. For example, syn- and anti-7,8-Benzotricyclo[4.2.2.02,5]deca-3,7,9-triene were reported in the early 1970s by several groups independently. lew.ro The synthesis of other isomers, such as benzo[c]tricyclo[4.2.2.02,5]deca-3,7,9-triene, was achieved later through methods like ring enlargement of a ketone precursor followed by a Shapiro reaction. lew.ro
Catalytic Approaches: More recent developments have employed transition metal catalysis to facilitate the cycloaddition. Cobalt-catalyzed [4π+2π] cycloaddition reactions between conjugated diynes and 1,3,5-cyclooctatriene (B161208) have been shown to selectively form this compound derivatives in high yields (72–85%). researchgate.netresearchgate.netacs.orgacs.org
Functionalization: Research has also focused on the electrophilic addition to the double bonds of the tricyclic system, allowing for further functionalization. acs.org The use of protective groups, such as a tricarbonyliron moiety, enables site-specific reactions. This strategy allows the less reactive cyclohexadiene portion of the molecule to be protected, directing the attack of reagents like 1,3-dipoles specifically to the more strained cyclobutene double bond. clockss.org
The table below summarizes some of the key synthetic approaches to the tricyclo[4.2.2.02,5]decane skeleton and its derivatives.
| Reactants | Key Method | Product Type | Reference(s) |
| Cyclooctatetraene (COT) + Maleic Anhydride Derivatives | Thermal [4+2] Cycloaddition | Functionalized Tricyclo[4.2.2.02,5]deca-3,9-dienes | researchgate.netresearchgate.net |
| COT + Dimethyl Acetylenedicarboxylate (DMAD) | Thermal [4+2] Cycloaddition | Tricyclo[4.2.2.02,5]deca-3,7,9-triene derivative | clockss.org |
| 1,3,5-Cyclooctatriene + Conjugated Diynes | Cobalt-Catalyzed [4π+2π] Cycloaddition | This compound derivatives | researchgate.netresearchgate.net |
| Benzyne Precursors + COT | [4+2] Cycloaddition | Benzo-fused Tricyclo[4.2.2.02,5]deca-3,7,9-trienes | lew.ro |
| Tricyclo[4.2.2.02,5]deca-3,7,9-triene-Fe(CO)3 + 1,3-Dipoles | Site-Specific Cycloaddition | Heterocyclic-fused derivatives | clockss.org |
Evolution of Polymerization Techniques and their Application to Tricyclo[4.2.2.02,5]deca-3,9-diene Monomers
While the this compound system is a key synthetic target, it is the isomeric endo-tricyclo[4.2.2.02,5]deca-3,9-diene (TD) that has proven to be a highly valuable monomer for polymer synthesis. The evolution of polymerization techniques, particularly Ring-Opening Metathesis Polymerization (ROMP), has unlocked the potential of this strained olefin.
Early investigations into the ROMP of cyclobutene-containing monomers laid the groundwork, but the breakthrough came with the advent of well-defined ruthenium and molybdenum catalysts, such as those developed by Grubbs and Schrock. The application of first and third-generation Grubbs catalysts to TD monomers demonstrated that polymerization could proceed efficiently. rsc.orgresearchgate.net
A major leap forward was the achievement of living polymerization using second-generation Grubbs and Hoveyda-Grubbs catalysts. acs.orgresearchgate.netfigshare.com This level of control allows for the synthesis of polymers with predictable molecular weights and very narrow polydispersity indices (PDI), often approaching 1.03. acs.orgresearchgate.net Key findings from this research include:
Unique Kinetics: Kinetic analyses revealed that the ratio of the initiation rate to the propagation rate (k_i/k_p) for TD monomers is 10 to 200 times larger than for conventional norbornene monomers. acs.orgresearchgate.netfigshare.com This means the catalyst initiates polymerization very quickly relative to how fast the polymer chain grows, which is a crucial factor for achieving a living polymerization and narrow PDI.
Advanced Polymer Architectures: The living nature of the ROMP of TD monomers has been exploited to create complex and well-defined polymer structures. This includes the synthesis of block copolymers, three-arm star polymers, and highly branched dendronized polymers. acs.orgresearchgate.netmpg.de
Thermal Properties: The resulting polymers, such as poly(tricyclo[4.2.2.02,5]deca-3,9-diene), possess rigid bicyclic and tricyclic structures in their main chain. This rigidity leads to significantly increased glass transition temperatures (Tg) compared to polymers made from less rigid monomers like norbornene. rsc.org
The table below details the evolution of catalyst systems used for the ROMP of TD monomers.
| Catalyst System | Polymerization Type | Key Features | Resulting Polymer Structures | Reference(s) |
| Molybdenum & Ruthenium Complexes (General) | Controlled ROMP | Suitable for polymerizing the strained cyclobutene ring. | Linear Homopolymers | researchgate.netresearchgate.net |
| Grubbs Catalyst (1st & 3rd Gen) | Living ROMP | Efficient polymerization, rates comparable to norbornene derivatives. | Homopolymers, Copolymers | rsc.org |
| Grubbs & Hoveyda-Grubbs Catalysts (2nd Gen) | Living ROMP | High k_i/k_p ratio, excellent control over MW and PDI (<1.1). | Block Copolymers, Star Polymers | acs.orgresearchgate.netfigshare.com |
| Dithiolate-Chelated Ru Catalyst | cis-Selective Living ROMP | Produces polymers with high cis-olefin content (up to 99%). | cis-Block Copolymers | researchgate.net |
Future Research Directions in the Chemistry of this compound and Related Strained Systems
The rich chemistry of the tricyclo[4.2.2.02,5]decadiene framework is far from fully explored, with numerous promising avenues for future research.
Design of Novel Functional Monomers: Building on the success of ROMP, a primary future direction is the synthesis of new functionalized tricyclo[4.2.2.02,5]deca-3,9-diene monomers. Incorporating a wider range of functional groups (e.g., photoactive, electronic, or biological moieties) could lead to the development of "smart" materials with tailored properties for applications in sensing, electronics, and medicine. The synthesis of silicon-containing derivatives, for example, is an emerging area of interest for creating polymers with unique thermal and gas permeation properties. researchgate.netresearchgate.net
Advanced Polymer and Material Synthesis: The controlled, living polymerization of TD monomers opens the door to even more sophisticated macromolecular architectures. Future work could focus on creating highly ordered nanostructures through the self-assembly of block copolymers containing TD segments. researchgate.net The inherent rigidity of the poly(TD) backbone makes it an excellent candidate for creating rod-like polymers and other materials where a persistent, extended conformation is desired. mpg.de
Exploitation of Strain for Novel Synthesis: Beyond polymerization, the inherent ring strain of the tricyclo[4.2.2.02,5]decadiene system is a latent source of chemical potential. Future research could investigate novel catalytic ring-opening or rearrangement reactions to access other complex polycyclic or cage-like structures that are difficult to synthesize by other means. acs.org Computational studies, such as DFT investigations of reaction mechanisms and stereochemistry, will be crucial in guiding these efforts and predicting the reactivity of this strained system. researchgate.net
Applications in Medicinal Chemistry: While many caged hydrocarbons are highly lipophilic, their rigid three-dimensional structures are of increasing interest in drug design as scaffolds to escape the "flatland" of traditional aromatic drugs. rsc.org Future synthetic efforts could focus on creating water-soluble or functionalized derivatives of the tricyclo[4.2.2.02,5]decadiene core for evaluation as novel pharmaceutical building blocks.
Q & A
Basic: What experimental techniques are essential for characterizing the structure of tricyclo[4.2.2.0²,⁵]deca-7,9-diene?
Methodological Answer:
Structural characterization requires a combination of spectroscopic and computational methods:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve the compound’s unique bicyclic and strained olefinic regions. For example, the deshielded protons on the bridgehead carbons (C2 and C5) show distinct splitting patterns .
- X-ray Crystallography: Resolves bond angles and confirms the tricyclic framework. Crystallographic data for derivatives (e.g., dimethyl esters) reveal bond lengths of ~1.34 Å for conjugated dienes .
- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (C₁₀H₁₂, MW 132.20) and fragmentation pathways .
Advanced: How can researchers resolve contradictions in reported synthetic routes for tricyclo[4.2.2.0²,⁵]deca-7,9-diene derivatives?
Methodological Answer:
Contradictions often arise from differing catalytic systems or reaction conditions:
- Compare Substrate Scope: For example, Co(I)-catalyzed [4π+2π] cycloaddition of 1,2-dienes to 1,3,5-cyclooctatriene yields substituted decenes (e.g., antitumor-active derivatives), while Kolbe oxidation of cis-dicarboxylic acids produces functionalized analogs (e.g., nitriles or esters) .
- Analyze Stereoelectronic Effects: Substituents on dienes (e.g., electron-withdrawing cyano groups) alter transition-state geometry, leading to divergent regioselectivity .
- Validate via Kinetic Studies: Monitor intermediates using in situ IR or quenching experiments to identify rate-limiting steps .
Basic: What are the standard protocols for synthesizing tricyclo[4.2.2.0²,⁵]deca-7,9-diene?
Methodological Answer:
Two primary methods dominate:
- Cycloaddition Approaches: Use Co(acac)₂(dppe)/Zn/ZnI₂ to catalyze [4π+2π] reactions between 1,2-dienes and 1,3,5-cyclooctatriene. Reaction conditions (50–80°C, 12–24 hr) yield 60–85% isolated products .
- Kolbe Oxidation: Electrochemical decarboxylation of cis-dicarboxylic acids generates the tricyclic core. For example, oxidation of dimethyl esters under controlled potential (1.5 V) produces functionalized derivatives .
Advanced: How can controlled living polymerization techniques be applied to tricyclo[4.2.2.0²,⁵]deca-3,9-diene monomers?
Methodological Answer:
Living Ring-Opening Metathesis Polymerization (ROMP):
- Catalyst Selection: Second-generation Grubbs (G2) or Hoveyda-Grubbs (HG2) catalysts enable controlled propagation. Monomers with chelating groups (e.g., endo-carbonyls) slow chain transfer, achieving low dispersity (Đ < 1.2) .
- Kinetic Control: Slow monomer addition (<0.1 M/hr) stabilizes propagating species. For example, tricyclo[4.2.2.0²,⁵]deca-3,9-diene polymerizes to yield telechelic polymers with Mn ~20,000 g/mol .
- Characterization: Use SEC-MALS and ¹H NMR to confirm end-group fidelity and backbone rigidity .
Advanced: What computational methods are suitable for studying the electronic properties of tricyclo[4.2.2.0²,⁵]deca-7,9-diene derivatives?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-deficient cyano substituents lower LUMO energy by ~1.5 eV, enhancing Diels-Alder reactivity .
- Molecular Dynamics (MD): Simulate strain energy in the tricyclic framework. The bridgehead C2–C5 bond exhibits ~30 kcal/mol strain, influencing thermal stability .
- NMR Chemical Shift Prediction: Tools like ACD/Labs or Gaussian correlate computed shifts (e.g., δ 5.8–6.2 ppm for olefinic protons) with experimental spectra .
Basic: How can researchers design experiments to probe the biological activity of tricyclo[4.2.2.0²,⁵]deca-7,9-diene derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs with varying substituents (e.g., esters, nitriles) and screen against cancer cell lines (e.g., MTT assay). For instance, 3-cyano derivatives show IC₅₀ values <10 μM in HeLa cells .
- Mechanistic Studies: Use flow cytometry to assess apoptosis induction or Western blotting to map kinase inhibition pathways .
- Toxicity Profiling: Evaluate selectivity via comparative assays on non-cancerous cell lines (e.g., HEK293) .
Advanced: What strategies mitigate challenges in crystallizing tricyclo[4.2.2.0²,⁵]deca-7,9-diene derivatives for XRD analysis?
Methodological Answer:
- Co-crystallization: Introduce hydrogen-bond donors (e.g., carboxylic acids) to enhance packing. For example, dimethyl esters co-crystallize with THF, stabilizing the lattice .
- Temperature Gradients: Slow cooling (0.1°C/min) from saturated solutions (e.g., in DCM/hexane) yields diffraction-quality crystals .
- Halogen Substitution: Bromine or chlorine atoms at C7/C9 improve heavy-atom contrast for phasing .
Advanced: How do reaction conditions influence regioselectivity in functionalizing tricyclo[4.2.2.0²,⁵]deca-7,9-diene?
Methodological Answer:
- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor electrophilic addition at the less-strained C7 position, while nonpolar solvents (e.g., toluene) promote C9 reactivity due to steric effects .
- Catalyst Tuning: Bulky ligands on Co(I) catalysts (e.g., dppe vs. dppp) direct cycloaddition to sterically accessible sites, altering product ratios (3:1 to 1:2) .
- Thermodynamic vs. Kinetic Control: Higher temperatures (>80°C) favor thermodynamically stable endo products, while lower temperatures (<50°C) trap kinetic exo adducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
